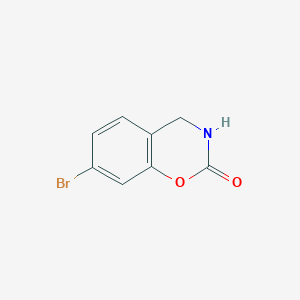

7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-bromo-3,4-dihydro-1,3-benzoxazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-6-2-1-5-4-10-8(11)12-7(5)3-6/h1-3H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQJLAXLGJIXRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)OC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Bromo 3,4 Dihydro 1,3 Benzoxazin 2 One and Its Derivatives

Precursor-Based Cyclization Strategies toward the 1,3-Benzoxazin-2-one Core

Cyclization strategies starting from functionalized acyclic precursors remain a cornerstone for the synthesis of the 1,3-benzoxazin-2-one skeleton. These methods rely on the formation of the key carbamate (B1207046) linkage within the heterocyclic ring through various activation and cyclization techniques.

Cyclization Reactions of Substituted o-Aminophenol Derivatives

The most direct and conventional approach to the 1,3-benzoxazin-2-one core involves the cyclization of appropriately substituted o-aminophenols. This strategy requires a reagent that can provide the necessary carbonyl group to form the cyclic carbamate. The key precursor for the target molecule is 2-amino-4-bromophenol (B1269491).

Commonly used carbonylating agents include phosgene (B1210022) and its safer equivalents like triphosgene (B27547) or diphosgene. The reaction proceeds by the acylation of the amino or hydroxyl group of the o-aminophenol, followed by an intramolecular nucleophilic attack to close the ring and eliminate a leaving group. Other reagents such as urea (B33335) and various carbonic acid derivatives have also been employed for this condensation. sciforum.net For instance, the reaction of o-aminophenol with urea at high temperatures can yield the corresponding benzoxazolone. sciforum.net Another efficient method involves the reductive cyclization of 2-nitrophenol (B165410) derivatives, which are reduced to the corresponding 2-aminophenols in situ and then cyclized with an α-substituted carbonyl compound to form the benzoxazinone (B8607429) ring. researchgate.net

These methods, while foundational, can sometimes suffer from drawbacks such as the use of highly toxic reagents like phosgene or harsh reaction conditions involving high temperatures. sciforum.netresearchgate.net

Formation via Formaldehyde-Mediated Cyclization with Aminophenols

Formaldehyde (B43269) is a common C1 building block in the synthesis of 1,3-benzoxazine derivatives, typically through the Mannich reaction. The three-component Mannich coupling of a phenol (B47542), a primary amine, and an aldehyde is a well-established route to 3,4-dihydro-2H-1,3-benzoxazines. researchgate.net In this reaction, formaldehyde reacts with the amine and phenol to form a Mannich base, which then cyclizes.

However, for the synthesis of the 1,3-benzoxazin-2-one core, the direct use of formaldehyde in a cyclization with an aminophenol is less common, as it does not inherently provide the required carbonyl group at the 2-position. Instead, formaldehyde derivatives or surrogates are used in transition metal-catalyzed carbonylation reactions where formaldehyde serves as a source of carbon monoxide (CO), as detailed in section 2.2.1. nih.govorganic-chemistry.orgacs.org

Carbonyldiimidazole (CDI)-Mediated Annulation Routes

1,1'-Carbonyldiimidazole (CDI) is a versatile and safer alternative to phosgene for mediating the cyclization of o-aminophenols. wikipedia.orgresearchgate.net CDI acts as a coupling reagent that activates the hydroxyl and amino functionalities, facilitating a tandem coupling and cyclization process under mild conditions. organic-chemistry.orgnih.gov

The reaction mechanism involves the initial reaction of either the hydroxyl or the amino group of the o-aminophenol with CDI to form an activated acyl imidazole (B134444) intermediate. This is followed by an intramolecular nucleophilic attack from the remaining nucleophilic group (amino or hydroxyl) to displace the imidazole leaving group and form the cyclic carbamate ring. This methodology is operationally efficient and tolerates a wide range of functional groups. organic-chemistry.org The use of CDI avoids harsh conditions and toxic reagents, making it a preferred method in many synthetic applications. researchgate.net

Tandem Condensation and Intramolecular Cyclization Approaches

One such approach is the tandem condensation-cyclization of free carboxylic acids with amino alcohols, catalyzed by reagents like 3-nitrophenylboronic acid, which acts as a dehydration catalyst. nih.gov While this specific example leads to oxazolines, the principle can be adapted. A relevant strategy for benzoxazinones is the tandem diazotization/cyclization of aminocarboxamides, which generates fused heterocyclic systems. beilstein-journals.orgnih.gov For the synthesis of the benzoxazinone core, a potential tandem sequence could involve the in situ formation of a substituted o-aminophenol from a precursor, immediately followed by a carbonyl-inserting cyclization reaction. For example, a catalytic system could first facilitate a condensation to build the precursor, which then undergoes an intramolecular cyclization to furnish the final heterocyclic product in one pot. rsc.org

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis provides powerful and efficient methods for constructing heterocyclic rings, often under milder conditions and with greater functional group tolerance than traditional methods. Palladium-catalyzed reactions have been particularly prominent in this area.

Palladium-Catalyzed Carbonylation and Amination Reactions

A highly effective modern strategy for synthesizing 1,3-benzoxazin-2-ones involves palladium-catalyzed carbonylative cyclization. This method is especially suitable for producing compounds like 7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one, as it often starts with halo-substituted precursors.

In a key development, a series of substituted benzoxazinones were synthesized from N-(o-bromoaryl)amides via palladium-catalyzed carbonylation. nih.govorganic-chemistry.org A significant innovation in this process is the use of paraformaldehyde as an inexpensive, stable, and easy-to-handle source of carbon monoxide (CO). nih.govacs.org The reaction typically involves a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., XantPhos), and a base (e.g., KOAc) in a high-boiling solvent like o-xylene. organic-chemistry.org

The proposed mechanism suggests that paraformaldehyde decomposes in situ to generate CO, which then participates in the palladium catalytic cycle. organic-chemistry.org This cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, CO insertion, and subsequent intramolecular nucleophilic attack by the amide nitrogen to form the benzoxazinone ring, followed by reductive elimination to regenerate the catalyst. This method demonstrates good generality, although substrates with strong electron-withdrawing groups may give lower yields due to competing debromination side reactions. organic-chemistry.org

The table below summarizes the results for the synthesis of various substituted benzoxazinones using this palladium-catalyzed carbonylation method with paraformaldehyde as the CO source.

| Entry | Substrate (N-(o-bromoaryl)amide) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | N-(2-bromophenyl)acetamide | 3-Methyl-3,4-dihydro-1,3-benzoxazin-2-one | 91 | organic-chemistry.org |

| 2 | N-(2-bromo-4-methylphenyl)acetamide | 3,7-Dimethyl-3,4-dihydro-1,3-benzoxazin-2-one | 85 | organic-chemistry.org |

| 3 | N-(2-bromo-4-methoxyphenyl)acetamide | 7-Methoxy-3-methyl-3,4-dihydro-1,3-benzoxazin-2-one | 82 | organic-chemistry.org |

| 4 | N-(2-bromo-4-fluorophenyl)acetamide | 7-Fluoro-3-methyl-3,4-dihydro-1,3-benzoxazin-2-one | 75 | organic-chemistry.org |

| 5 | N-(2,4-dibromophenyl)acetamide | 7-Bromo-3-methyl-3,4-dihydro-1,3-benzoxazin-2-one | 67 | organic-chemistry.org |

| 6 | N-(2-bromo-4-(trifluoromethyl)phenyl)acetamide | 3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1,3-benzoxazin-2-one | 43 | organic-chemistry.org |

| 7 | N-(2-bromophenyl)benzamide | 3-Phenyl-3,4-dihydro-1,3-benzoxazin-2-one | 81 | organic-chemistry.org |

Copper-Catalyzed Coupling and C-N/C-O Bond Formation Strategies

Copper-catalyzed reactions are a cornerstone in the synthesis of N-heterocycles, offering a cost-effective and efficient means to construct critical C-N and C-O bonds. The synthesis of the 1,3-benzoxazin-2-one ring system often relies on the intramolecular cyclization of a suitable precursor, such as a substituted 2-aminophenol.

A plausible and efficient route to this compound involves the cyclization of 2-amino-4-bromophenol with a carbonylating agent. Copper catalysts, particularly Cu(I) salts like copper(I) iodide (CuI), have proven effective in facilitating such transformations. The general strategy involves an intramolecular C-N or C-O bond formation. For instance, a facile copper-catalyzed method for synthesizing 4H-3,1-benzoxazin-4-one derivatives utilizes a tandem intramolecular C-N coupling/rearrangement process. organic-chemistry.org Optimization of these conditions often identifies CuI as the most effective catalyst, with bases like K₃PO₄ and anhydrous solvents such as toluene (B28343) being crucial for high yields.

Another approach involves the coupling of 2-halobenzoic acids with amines or thiols, which, while typically used for other isomers, highlights the power of copper in forming the necessary carbon-heteroatom bonds. These reactions tolerate a wide range of functional groups, suggesting that a bromo-substituent on the aromatic ring would be compatible with the catalytic system.

Below is a table summarizing typical conditions for copper-catalyzed benzoxazinone synthesis, which could be adapted for the target compound.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | K₃PO₄ | Toluene | 120 | 81 | organic-chemistry.org |

| Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 81-99 | |

| Cu Nanoparticles | 1,10-phenanthroline | DMF | 110 | 75-94 | researchgate.net |

| CuCl | - | Dichloromethane | Room Temp | up to 87 | mdpi.com |

Rhodium-Catalyzed Cascade Annulation Methodologies

Rhodium catalysis has emerged as a powerful tool for C-H activation and functionalization, enabling the construction of complex heterocyclic systems through elegant cascade reactions. These methods are characterized by their high atom economy and ability to form multiple bonds in a single operation.

For the synthesis of benzoxazinone derivatives, Rh(III)-catalyzed cascade annulation strategies are particularly relevant. These reactions often proceed via an initial C-H activation event directed by a functional group on the substrate, followed by coupling with a partner and subsequent cyclization. For example, a Rh(III)-catalyzed [3 + 2] annulation of benzoxazines with nitroolefins has been demonstrated to produce spirocyclic dihydro-1,4-benzoxazine derivatives with high diastereoselectivity. acs.org While this example pertains to a different isomer, the underlying principle of C-H activation and annulation is applicable.

Another strategy involves the rhodium-catalyzed reaction of benzoic acids with dioxazolones, which proceeds through a double C-H amidation followed by intramolecular cyclization to yield 2,5-substituted benzoxazinones. The directing-group ability of the carboxyl group is key to this transformation. Adapting such a methodology for this compound would likely involve starting with a suitably substituted 4-bromosalicylic acid derivative. The robustness of rhodium catalysts often allows for the presence of halide substituents on the aromatic ring.

The key features of these rhodium-catalyzed reactions include:

Mild Reaction Conditions: Many transformations proceed at or near room temperature.

High Selectivity: Excellent regio- and diastereoselectivity are often achieved.

Functional Group Tolerance: A broad range of functional groups are tolerated, which is advantageous for synthesizing complex derivatives.

A typical cascade reaction might involve the coupling of a bromo-substituted aniline (B41778) or phenol derivative with a coupling partner that provides the remaining atoms for the heterocyclic ring, all orchestrated by the rhodium catalyst. rsc.orgnih.gov

Iron-Catalyzed Oxidative Dehydrogenative C-H Functionalization

The use of iron, an earth-abundant and environmentally benign metal, as a catalyst aligns with the principles of green chemistry. rochester.edu Iron-catalyzed cross-dehydrogenative coupling (CDC) reactions have become a pivotal method for forming carbon-carbon and carbon-heteroatom bonds directly from C-H bonds, avoiding the need for pre-functionalized substrates. rochester.eduresearchgate.net

In the context of benzoxazinone synthesis, iron-catalyzed oxidative C-H functionalization offers a novel and efficient pathway. Research has demonstrated the functionalization of pre-formed 3,4-dihydro-1,4-benzoxazin-2-ones at the C3 position. researchgate.net This involves the coupling of the C(sp³)–H bond with various nucleophiles. While this applies to functionalizing the ring rather than forming it, it underscores the ability of iron catalysts to activate C-H bonds within this scaffold.

A more direct synthetic application would be an intramolecular C-H amination or cyclization of a suitable open-chain precursor. Iron catalysis is known to facilitate C-H amination, alkylation, and arylation reactions. rochester.edu For the synthesis of this compound, a potential route could involve the iron-catalyzed cyclization of a carbamate derivative of 2-amino-4-bromophenol. The challenges in this area often relate to controlling selectivity and the requirement for directing groups to achieve efficient C-H activation. rochester.edunih.gov

| Iron Catalyst | Oxidant | Coupling Partner | Key Feature | Reference |

| FeCl₂·4H₂O | TBHP | Indoles | Ball-milling, mild conditions | researchgate.net |

| FeCl₂·2H₂O | DDQ | Malonate esters | Solvent-free, high yields | researchgate.net |

| Fe(III) salts | Air | Aromatic compounds | Cross dehydroarylation | |

| Fe-porphyrin | Diazoalkanes | Alkanes | Carbene transfer, C(sp³)-H insertion | mdpi.com |

Emerging Green Chemistry Approaches for Benzoxazinone Synthesis

The principles of green chemistry, which aim to reduce waste and the use of hazardous substances, are increasingly influencing synthetic strategies. For benzoxazinone synthesis, several emerging approaches offer more sustainable alternatives to traditional methods.

One significant development is the use of alternative reaction media. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been employed as recyclable and biodegradable media for the synthesis of benzoxazinone intermediates and their conversion to other heterocycles. researchgate.netresearchgate.net These solvents can stabilize intermediates and facilitate reactions, often under milder conditions than conventional organic solvents. researchgate.net

Solvent-free reaction conditions represent another key green strategy. Mechanical activation through ball-milling has been successfully applied to iron-catalyzed cross-dehydrogenative coupling reactions of 1,4-benzoxazinones, providing the desired products in high yields without the need for any solvent. researchgate.net Furthermore, catalyst-free methods performed under ultrasound irradiation or simply using water as the solvent are being explored. For instance, the condensation of anthranilic acids with aldehydes can be achieved efficiently under sonochemical conditions. mdpi.com

Enzyme-catalyzed reactions offer a highly selective and environmentally friendly route. Biocatalytic methods, such as those employing lipases or lyases, can produce chiral benzoxazinone precursors with high enantiopurity, operating under mild aqueous conditions. nih.govnih.gov

| Green Approach | Method | Advantages | Reference |

| Alternative Media | Deep Eutectic Solvents (DES) | Recyclable, biodegradable, mild conditions | researchgate.netresearchgate.net |

| Solvent-Free | Ball-Milling | High efficiency, no solvent waste | researchgate.net |

| Alternative Energy | Microwave Irradiation | Rapid heating, shorter reaction times | researchgate.net |

| Catalyst-Free | Water as solvent | Environmentally benign, simple work-up | mdpi.com |

| Biocatalysis | Enzymatic reactions | High stereoselectivity, aqueous media | nih.govnih.gov |

Stereoselective and Asymmetric Synthesis of Dihydrobenzoxazinones

The synthesis of enantiomerically pure dihydrobenzoxazinones is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Several advanced methodologies have been developed to control the stereochemical outcome of dihydrobenzoxazinone synthesis.

A powerful approach is chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions. One such method involves a highly stereoselective hydroamination step catalyzed by ethylenediamine-N,N′-disuccinic acid (EDDS) lyase. nih.gov This enzyme catalyzes the asymmetric addition of substituted 2-aminophenols (which could include a 4-bromo-2-aminophenol precursor) to fumarate, yielding N-(2-hydroxyphenyl)-L-aspartic acids with excellent enantiomeric excess (ee >99%). A subsequent acid-catalyzed esterification and cyclization sequence converts these chiral amino acids into the desired enantioenriched dihydrobenzoxazinones. nih.govresearchgate.net

Organocatalysis also provides effective routes. For example, N-heterocyclic carbene (NHC) catalysis has been used in an enantioselective decarboxylative annulation to generate aza-o-quinone methides, which then react in a formal [4+2] cycloaddition to afford highly enantioenriched dihydrobenzoxazinones. Catalytic asymmetric synthesis using chiral metal complexes, such as those based on palladium or rhodium with chiral ligands, is another established strategy for producing optically active heterocycles and could be applied to this scaffold. rsc.org

These methods provide access to specific stereoisomers of this compound derivatives, which is critical for investigating their structure-activity relationships.

Optimization of Reaction Conditions and Scalability for this compound Production

Transitioning a synthetic route from laboratory discovery to large-scale production requires rigorous optimization of reaction conditions and careful consideration of scalability factors. For the synthesis of this compound, several key parameters must be addressed to ensure an efficient, safe, and economically viable process.

Optimization of Reaction Conditions:

Catalyst Screening and Loading: For metal-catalyzed processes (Cu, Rh, Fe), screening different catalyst precursors and ligands is crucial. Reducing the catalyst loading to the lowest effective level is a primary goal to minimize cost and reduce metal contamination in the final product.

Solvent and Base Selection: The choice of solvent can significantly impact reaction rate, yield, and selectivity. The selection of an appropriate base and its stoichiometry is also critical, particularly in coupling and cyclization reactions.

Temperature and Reaction Time: These parameters are optimized to maximize conversion and minimize the formation of byproducts. Kinetic monitoring is employed to determine the optimal reaction endpoint.

Reactant Concentration: Operating at higher concentrations is generally preferred for scalability to improve reactor throughput, but this must be balanced against potential issues with solubility, viscosity, and heat transfer.

Scalability Considerations:

Cost of Goods: The cost of starting materials, reagents, and catalysts is a major factor. The use of expensive noble metals like rhodium may be less favorable for large-scale production compared to copper or iron. nih.gov

Process Safety: Potential hazards such as exothermic reactions, the use of pyrophoric or toxic reagents, and the generation of gaseous byproducts must be identified and managed.

Work-up and Purification: The purification method must be scalable. Crystallization is often preferred over chromatography for large-scale production due to its efficiency and lower cost. The development of a robust crystallization procedure is a key aspect of process development.

A systematic approach using Design of Experiments (DoE) is often employed to efficiently explore the reaction parameter space and identify robust operating conditions suitable for the scalable production of this compound.

Chemical Transformations and Reactivity of 7 Bromo 3,4 Dihydro 1,3 Benzoxazin 2 One

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one is subject to electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. masterorganicchemistry.comyoutube.com The regiochemical outcome of these reactions is directed by the combined influence of the bromo substituent and the fused dihydrooxazinone ring.

Bromination and Nitration Patterns and Regioselectivity

While specific studies on the further bromination and nitration of this compound are not extensively detailed in the reviewed literature, the reactivity patterns can be inferred from studies on the parent (2H)-1,4-benzoxazin-3(4H)-one. researchgate.netresearchgate.net For the parent compound, bromination with bromine in glacial acetic acid leads to the 6-bromo derivative, and further reaction yields the 6,7-dibromo compound. researchgate.net In contrast, using bromine in chloroform (B151607) favors the formation of the 7-bromo derivative. researchgate.net

Nitration of (2H)-1,4-benzoxazin-3(4H)-one with a sulfuric acid-nitric acid mixture results in the 6-nitro product, which can be further nitrated to the 6,8-dinitro compound. researchgate.net Interestingly, a different nitrating agent, sodium nitrite (B80452) in fuming nitric acid, predominantly yields the 7-nitro derivative. researchgate.net

For this compound, the existing bromo group and the dihydrooxazinone ring will direct incoming electrophiles. The dihydrooxazinone moiety is generally considered an ortho-, para-directing group due to the lone pairs on the nitrogen and oxygen atoms that can donate electron density to the ring. The bromo substituent is also an ortho-, para-director, though it is deactivating. The positions ortho and para to the dihydrooxazinone ring are 5, 7, and the position para to the bromo group is not available. Therefore, electrophilic attack is most likely to occur at the C5 or C8 positions, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of (2H)-1,4-Benzoxazin-3(4H)-one

| Reagents | Product(s) | Reference |

| Bromine in glacial acetic acid | 6-Bromo and 6,7-dibromo derivatives | researchgate.net |

| Bromine in chloroform | Mainly 7-bromo derivative | researchgate.net |

| Sulfuric acid/nitric acid | 6-Nitro and 6,8-dinitro derivatives | researchgate.net |

| Sodium nitrite/fuming nitric acid | Mainly 7-nitro derivative | researchgate.net |

Influence of the Bromo Substituent on Ring Reactivity

The bromine atom at the 7-position significantly influences the reactivity of the benzene ring towards electrophilic aromatic substitution. Halogens are generally deactivating groups due to their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring and makes it less nucleophilic. youtube.com Consequently, this compound is expected to be less reactive towards electrophiles than the unsubstituted 3,4-dihydro-1,3-benzoxazin-2-one (B75476).

Despite its deactivating inductive effect, the bromo substituent is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate formed during electrophilic attack at these positions. masterorganicchemistry.com In the case of this compound, the directing effects of the bromo group and the dihydrooxazinone ring will determine the position of further substitution.

Nucleophilic and Electrophilic Substitution at the Bromine Atom

The bromine atom on the aromatic ring of this compound can potentially undergo nucleophilic aromatic substitution (SNA r). However, such reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. In this molecule, the dihydrooxazinone ring is not strongly deactivating, which likely makes nucleophilic substitution at the bromine atom challenging under standard conditions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, provide a more viable pathway for the functionalization of the C-Br bond. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom. While specific examples for this compound are not prominent in the literature, the general applicability of these methods to aryl bromides is well-established.

Oxidation and Reduction Chemistry of the Oxazinone Ring System

The dihydrooxazinone ring system contains several sites susceptible to oxidation and reduction. The secondary amine (N-H) and the methylene (B1212753) group (CH2) within the ring can be targets for oxidation. For instance, autoxidation of related 3-phenyl-2H-1,4-benzoxazine has been shown to yield the corresponding 2-hydroxy and 2-oxo derivatives. researchgate.net

Reduction of the carbonyl group in the oxazinone ring would lead to a hydroxyl group, and more forcing reduction conditions could potentially lead to the cleavage of the heterocyclic ring. The specifics of these transformations for this compound would depend on the reagents and reaction conditions employed.

C-H Activation and Site-Selective Functionalization of the Dihydrobenzoxazinone Scaffold

Recent advances in organic synthesis have highlighted the utility of C-H activation for the direct functionalization of otherwise unreactive C-H bonds. nih.goviisermohali.ac.in For the dihydrobenzoxazinone scaffold, the aromatic C-H bonds and the aliphatic C-H bonds of the methylene group are potential sites for such transformations.

Transition metal catalysis, particularly with rhodium, has been employed for the C-H functionalization of benzoxazines, leading to the synthesis of spirocyclic derivatives. acs.org The directing-group ability of the atoms within the dihydrooxazinone ring could be exploited to achieve site-selective functionalization of the aromatic or aliphatic C-H bonds in this compound. This approach offers a powerful strategy for the late-stage modification of the molecule, enabling the introduction of various functional groups with high precision.

Ring-Opening and Rearrangement Mechanisms of the 1,3-Benzoxazin-2-one Moiety

The 1,3-benzoxazin-2-one moiety can undergo ring-opening reactions under various conditions. For example, the reaction of 6-bromo-5-methyl-8-nitro-1,4-dihydrobenzo[d] researchgate.netclockss.orgoxazin-2-one with amines has been reported to proceed through a novel oxazine (B8389632) ring opening, leading to an azaquinodimethane intermediate that then undergoes conjugate addition with the amine nucleophile. acs.org

The reversible ring-opening of 1,3-benzoxazines with thiols has also been investigated, with the equilibrium between the closed and open forms being influenced by the solvent and the pKa of the thiol. nih.gov Protic solvents and more acidic thiols favor the ring-opened product. nih.gov

Furthermore, skeletal rearrangements of related heterocyclic systems have been observed. For instance, 3-hydroxy-2-oxindoles can be electrochemically rearranged to 3,1-benzoxazin-2-ones. acs.orgnih.gov While this is a different isomer, it highlights the potential for skeletal reorganization within this class of compounds. The specific conditions under which this compound might undergo ring-opening or rearrangement would be a subject for further investigation.

Derivatization Strategies for Modified Pharmacological or Material Properties

N-Alkylation and N-Arylation

The secondary amine within the 1,3-benzoxazin-2-one ring is a prime site for derivatization. Standard N-alkylation reactions can be employed to introduce a variety of alkyl and substituted alkyl chains. These modifications can significantly influence the lipophilicity of the molecule, which in turn can affect its pharmacokinetic profile, such as cell membrane permeability and metabolic stability. Furthermore, the introduction of functional groups on the alkyl chain can provide additional sites for interaction with biological targets or for polymerization in material applications.

N-arylation, typically achieved through cross-coupling reactions, allows for the introduction of various aryl and heteroaryl moieties. This strategy can lead to derivatives with altered electronic properties and the potential for π-π stacking interactions with biological macromolecules.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 7-position is amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful synthetic tool enables the formation of a carbon-carbon bond, allowing for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents. The ability to introduce diverse aromatic systems at this position is particularly valuable for probing the binding pockets of pharmacological targets and for fine-tuning the electronic and photophysical properties of the molecule for material science applications. For instance, the introduction of conjugated aromatic systems can lead to compounds with interesting fluorescent or conductive properties.

The following table summarizes a selection of potential derivatization strategies and the anticipated impact on the properties of the resulting compounds.

| Derivatization Strategy | Modification Site | Reagents and Conditions | Potential Change in Properties | Potential Applications |

| N-Alkylation | Nitrogen (N-3) | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Increased lipophilicity, Altered solubility, Modified biological activity | Pharmacological agents with improved pharmacokinetics |

| N-Arylation | Nitrogen (N-3) | Aryl halide, Palladium catalyst, Ligand, Base | Altered electronic properties, Potential for π-π stacking | Pharmacological agents, Organic electronic materials |

| Suzuki-Miyaura Coupling | Carbon (C-7) | Arylboronic acid, Palladium catalyst, Base | Introduction of diverse substituents, Modified steric and electronic properties | Pharmacological agents with enhanced target binding, Fluorescent probes, Organic semiconductors |

Detailed research into these derivatization pathways would be essential to fully elucidate the structure-property relationships and to unlock the full potential of this compound as a versatile scaffold in drug discovery and materials science.

Spectroscopic and Crystallographic Characterization of 7 Bromo 3,4 Dihydro 1,3 Benzoxazin 2 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis and Signal Assignment

In the ¹H NMR spectrum of 7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons of the oxazinone ring, and the amine proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the carbamate (B1207046) moiety.

The aromatic region would likely display a complex pattern due to the substitution on the benzene (B151609) ring. The proton at C-8, being ortho to the oxygen-bearing carbon, would appear at a certain chemical shift, while the protons at C-5 and C-6 would have their own characteristic signals. The bromine at C-7 significantly influences the electronic environment, causing shifts in the signals of adjacent protons. For a related compound, 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e] researchgate.netresearchgate.netoxazine (B8389632), aromatic protons are observed in the range of 7.0 ppm. researchgate.net

The two protons of the methylene group at C-4 (Ar-CH₂-N) are diastereotopic and would ideally appear as a pair of doublets, though they may resolve as a singlet. The N-H proton of the carbamate group is expected to show a broad singlet, with its chemical shift being concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Signal Assignments for this compound Note: These are estimated values based on general principles and data from analogous structures. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | ~7.2 - 7.4 | Doublet (d) | ~8.0 - 9.0 |

| H-6 | ~7.0 - 7.2 | Doublet of doublets (dd) | J ≈ 8.0-9.0, J ≈ 2.0-2.5 |

| H-8 | ~6.8 - 7.0 | Doublet (d) | ~2.0 - 2.5 |

| CH₂ (C-4) | ~4.5 - 5.0 | Singlet (s) or AB quartet | - |

| NH (N-3) | ~8.0 - 10.0 | Broad singlet (br s) | - |

Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Correlation

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are anticipated. The most downfield signal would correspond to the carbonyl carbon (C-2) of the carbamate group, typically appearing in the 150-160 ppm range.

The aromatic carbons would resonate between approximately 110 and 150 ppm. The carbon atom bonded to the bromine (C-7) would have its chemical shift influenced by the heavy atom effect. The carbons attached to oxygen (C-8a) and nitrogen (C-4a) would also show characteristic downfield shifts. The methylene carbon (C-4) would appear in the aliphatic region of the spectrum. For a similar benzoxazine (B1645224) derivative, the Ar-CH₂-N carbon appears around 50 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Note: These are estimated values based on general principles and data from analogous structures. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 150 - 160 |

| C-4 (CH₂) | 45 - 55 |

| C-4a | 125 - 135 |

| C-5 | 128 - 132 |

| C-6 | 125 - 130 |

| C-7 (C-Br) | 115 - 120 |

| C-8 | 115 - 120 |

| C-8a | 145 - 155 |

Advanced NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) for Conformational and Connectivity Studies

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and for determining the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this molecule, COSY would show correlations between the coupled aromatic protons (H-5 with H-6), confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the signals for the C-4 methylene group (correlating the C-4 signal with its attached protons) and for each aromatic C-H pair (e.g., C-5 with H-5, C-6 with H-6, and C-8 with H-8).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range couplings between protons and carbons (typically 2-4 bonds). HMBC is invaluable for identifying quaternary carbons (those without attached protons) like C-2, C-4a, C-7, and C-8a. For instance, the N-H proton could show a correlation to the carbonyl carbon (C-2) and the methylene carbon (C-4). The methylene protons (H-4) would be expected to correlate to the aromatic carbons C-4a and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This can provide insights into the conformation of the dihydro-oxazinone ring and the spatial relationship between the ring protons and the aromatic protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

The IR spectrum of this compound would be dominated by a strong absorption band for the carbonyl (C=O) stretching of the cyclic carbamate (lactone-amide), expected around 1700-1750 cm⁻¹. Another key feature would be the N-H stretching vibration, appearing as a sharp peak in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the CH₂ group would appear just below 3000 cm⁻¹. The C-N and C-O stretching vibrations within the ring would be found in the fingerprint region (1000-1300 cm⁻¹). The C-Br stretching vibration typically appears at lower frequencies, in the 600-500 cm⁻¹ range. The characteristic absorption peak of the oxazine ring in some benzoxazine derivatives has been identified around 918-920 cm⁻¹. researchgate.net

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. It would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Br bond. Aromatic ring C=C stretching vibrations would give strong signals around 1600 cm⁻¹ and 1450 cm⁻¹. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | IR | 3200 - 3400 |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 |

| C=O Stretch (Carbamate) | IR | 1700 - 1750 |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 |

| C-O Stretch | IR | 1200 - 1300 |

| C-N Stretch | IR | 1100 - 1250 |

| C-Br Stretch | IR, Raman | 500 - 600 |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₆BrNO₂), the molecular ion peak (M⁺) would appear as a characteristic doublet due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by two mass units (m/z).

The fragmentation pattern under electron ionization (EI) would provide structural information. Common fragmentation pathways for benzoxazinones could involve the loss of small neutral molecules. A primary fragmentation might be the loss of a carbonyl group (CO, 28 Da). Another likely fragmentation pathway is the retro-Diels-Alder reaction of the oxazinone ring. The bromine atom could also be lost as a radical, leading to a significant fragment ion. The specific fragmentation pattern helps to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can obtain precise measurements of bond lengths, bond angles, and torsional angles.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice is dictated by a variety of non-covalent interactions. For this compound, the key functional groups—the secondary amine (N-H), the carbonyl group (C=O), and the bromine atom (Br)—are expected to be the primary drivers of the supramolecular assembly.

Analysis of a key analogue, 3,4-dihydro-4-hydroxy-2H-1,3-benzoxazin-2-one , reveals the profound role of hydrogen bonding in the crystal packing. iucr.org In this structure, molecules form centrosymmetric dimers through strong N-H···O hydrogen bonds. Specifically, the amide proton (N-H) of one molecule donates to the hydroxyl oxygen atom of a neighboring molecule. iucr.org These dimers are then further interconnected by O-H···O=C hydrogen bonds, where the hydroxyl group acts as a donor to the carbonyl oxygen of an adjacent dimer. iucr.org This creates a robust, sheet-like network. Given the structural similarities, it is highly probable that this compound would also form dimers via N-H···O=C hydrogen bonds, a common and highly stable motif for secondary amides.

Table 1: Intermolecular Interactions in Analogues of this compound

| Analogue Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| 3,4-dihydro-4-hydroxy-2H-1,3-benzoxazin-2-one | N-H···O Hydrogen Bond | Forms molecular dimers, linking two molecules. | iucr.org |

| 3,4-dihydro-4-hydroxy-2H-1,3-benzoxazin-2-one | O-H···O=C Hydrogen Bond | Links the hydrogen-bonded dimers together. | iucr.org |

| 1,2-bis(6-bromo-3,4-dihydro-2H-benz[e] iucr.orgnih.govoxazin-3-yl)ethane | C-H···Br Hydrogen Bond | Weak interactions contributing to the crystal packing. | nih.gov |

| 1,2-bis(6-bromo-3,4-dihydro-2H-benz[e] iucr.orgnih.govoxazin-3-yl)ethane | C-H···O Hydrogen Bond | Additional weak interactions linking molecular chains. | nih.gov |

Conformational Analysis in the Crystalline State

The conformation of the bicyclic 3,4-dihydro-1,3-benzoxazin-2-one (B75476) system is characterized by the geometry of the six-membered oxazine ring fused to the planar benzene ring. X-ray diffraction studies on analogous 3,4-dihydro-2H-1,3-benzoxazine derivatives consistently show that the oxazine ring adopts a non-planar conformation.

The crystal structure of 1,2-bis(6-bromo-3,4-dihydro-2H-benz[e] iucr.orgnih.govoxazin-3-yl)ethane explicitly demonstrates that the six-membered oxazine ring adopts a half-chair conformation. nih.govnih.gov This is a common conformation for such heterocyclic systems, as it relieves the steric strain that would be present in a planar arrangement. In this conformation, the C2 and N1 atoms are displaced on opposite sides of the plane formed by the remaining four atoms of the ring (O1, C3, C4, C5). nih.gov Similarly, studies on other derivatives like 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine also confirm a half-chair conformation for the oxazine ring. nih.gov

For the parent analogue, 3,4-dihydro-4-hydroxy-2H-1,3-benzoxazin-2-one , the bond lengths and angles are reported to be within normal ranges, indicating no unusual strain or chemical lability in the crystalline state. iucr.org The introduction of the carbonyl group at the C2 position enforces some degree of planarity around the O-C(=O)-N amide linkage due to resonance. However, the methylene group at the C4 position allows the ring to pucker, leading to the stable half-chair conformation. It is therefore concluded that the oxazine ring of this compound will also exhibit a half-chair conformation in the crystalline state.

Computational and Theoretical Investigations of 7 Bromo 3,4 Dihydro 1,3 Benzoxazin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a widely used tool for predicting the optimized geometry and stability of molecules. For 7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can be used to determine the most stable conformation by minimizing the energy of the system.

Table 1: Predicted Geometrical Parameters of this compound using DFT (Note: The following data is illustrative and based on typical values for similar structures as specific experimental data for this compound is not available.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.90 Å |

| C=O | 1.22 Å | |

| N-C(O) | 1.38 Å | |

| C-O(ring) | 1.37 Å | |

| Bond Angle | O-C-N | 125° |

| C-N-C | 120° | |

| Dihedral Angle | C-C-N-C(O) | ~0° (indicating planarity) |

Time-Dependent DFT (TD-DFT) for Electronic Excitation and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is particularly useful for predicting the electronic absorption spectra (UV-Vis spectra) of a compound. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax).

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, which are typically π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group. The solvent effects on the electronic spectra can also be modeled using methods like the Polarizable Continuum Model (PCM). The predicted UV-Vis spectrum provides valuable information about the photophysical properties of the molecule.

Table 2: Predicted Electronic Transitions for this compound via TD-DFT (Note: The following data is illustrative.)

| Transition | Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 295 nm | 0.15 | HOMO → LUMO (π → π) |

| S0 → S2 | 260 nm | 0.08 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 230 nm | 0.22 | HOMO → LUMO+1 (π → π*) |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

For this compound, FMO analysis can predict the sites of electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO densities across the molecule highlights the regions most likely to participate in chemical reactions. A smaller HOMO-LUMO gap suggests higher reactivity. These insights are crucial for understanding the potential chemical behavior of the compound.

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In the context of this compound, molecular docking simulations can be performed to explore its potential as an inhibitor for various enzymes or receptors. For instance, based on the known biological activities of the benzoxazinone (B8607429) scaffold, potential targets could include cyclooxygenases, lipoxygenases, or various kinases. The docking process involves placing the ligand in the binding site of the protein and evaluating the binding energy of different poses. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling is a powerful tool in ligand-based drug design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive and negative ionizable centers.

Starting with a known active compound or a set of active compounds with the 1,3-benzoxazin-2-one scaffold, a pharmacophore model can be generated. This model can then be used to screen large chemical databases to identify new molecules that match the pharmacophore and are therefore likely to have similar biological activity. This process, known as virtual screening, can significantly accelerate the discovery of novel lead compounds.

Structure-Based Drug Design Principles Applied to the 1,3-Benzoxazin-2-one Scaffold

Structure-based drug design (SBDD) utilizes the three-dimensional structure of the biological target to design new ligands with high affinity and selectivity. This approach often begins with a known ligand-protein complex structure, which can be determined experimentally (e.g., via X-ray crystallography) or computationally (e.g., via molecular docking).

For the 1,3-benzoxazin-2-one scaffold, SBDD principles can be applied to optimize its structure to enhance its binding to a specific target. By analyzing the binding pocket of the target protein, modifications can be proposed for the benzoxazinone core to improve interactions with key amino acid residues. For example, substituents could be added to form new hydrogen bonds, enhance hydrophobic interactions, or fill unoccupied pockets in the binding site. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.

Medicinal Chemistry Research on 7 Bromo 3,4 Dihydro 1,3 Benzoxazin 2 One Derivatives

Structure-Activity Relationship (SAR) Studies of Brominated Benzoxazinone (B8607429) Compounds

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. For benzoxazinone derivatives, SAR studies have revealed key insights into the role of substituents on their biological activity. While specific SAR studies focusing solely on 7-bromo-3,4-dihydro-1,3-benzoxazin-2-one are not extensively detailed in the public domain, broader studies on halogenated and substituted benzoxazinones provide valuable information.

In studies of benzoxazinone derivatives as α-chymotrypsin inhibitors, it was observed that the presence of halogen substituents on a phenyl ring attached to the benzoxazinone core influenced the inhibitory potential. researchgate.netnih.gov The inhibitory activity followed the order of fluoro > chloro > bromo, suggesting that while bromine substitution is tolerated, it may not be the most optimal for this specific target compared to other halogens. researchgate.netnih.gov Furthermore, the position of the substituent plays a crucial role; for compounds with strong electron-donating or withdrawing groups, the inhibitory potential was found to be greatest at the ortho position, followed by meta and para positions. nih.gov

Another study on the phytotoxicity of benzoxazinones highlighted that modifications on the benzene (B151609) ring of the benzoxazinone scaffold significantly impact their activity. nih.gov These findings underscore the importance of the substitution pattern on the aromatic ring for biological efficacy. For brominated benzoxazinones, the position and electronic environment of the bromine atom are critical determinants of their interaction with biological targets.

Identification of Biological Targets and Elucidation of Molecular Mechanisms of Action

Research into this compound and its derivatives has led to the identification of several biological targets and the elucidation of their molecular mechanisms of action.

Enzyme Inhibition Studies

The benzoxazinone scaffold has been identified as a versatile framework for the design of inhibitors for a variety of enzymes.

PARP1: A series of novel 1,4-benzoxazin-3-one derivatives have been developed as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. nih.govresearchgate.net Structure-based drug design led to optimized analogs that demonstrated effective inhibition of poly-ADP-ribosylation. nih.gov Some spirobenzoxazinone derivatives have also shown promise as PARP-1 inhibitors, with some compounds exhibiting inhibitory activity in the low micromolar range. nih.gov

Rhomboid Proteases: Benzoxazin-4-ones have been identified as novel, easily accessible inhibitors of rhomboid proteases, a family of intramembrane serine proteases. nih.gov These compounds act via a covalent, but slowly reversible, inhibition mechanism. nih.gov An alkoxy substituent at the 2-position was found to be crucial for potency, resulting in inhibitors with low micromolar activity. nih.gov Further studies have validated 2-styryl substituted benzoxazin-4-ones as a novel scaffold for rhomboid protease inhibitors. lookchem.com

Alpha-Glucosidase: Certain benzothiazine derivatives, which are structurally related to benzoxazinones, have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. mdpi.comdovepress.com Some derivatives showed better in vitro α-glucosidase inhibition than the standard drug, acarbose. mdpi.com The inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. nih.gov

Other Serine Proteases: Substituted 4H-3,1-benzoxazin-4-ones have been studied as inhibitors of human leukocyte elastase (HLE) and other serine proteases like α-chymotrypsin. nih.gov These compounds act as competitive, alternate substrate inhibitors. nih.gov Electron-withdrawing groups at position 2 were found to enhance inhibitory activity by increasing the rate of acylation of the enzyme. nih.gov

Receptor Modulation and Binding Affinity Investigations

Mineralocorticoid Receptor: A significant area of research for benzoxazinone derivatives has been their activity as mineralocorticoid receptor (MR) antagonists. acs.orgdrugbank.com The MR is a nuclear hormone receptor involved in regulating blood pressure and electrolyte balance. nih.gov Non-steroidal MR antagonists are sought after for the treatment of cardiovascular diseases like hypertension. acs.orgdrugbank.com Through scaffold hopping and optimization, benzoxazin-3-one (B8392483) derivatives with a 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety at the 6-position were identified as a novel series of potent and selective MR antagonists. acs.orgdrugbank.com One compound, 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one, demonstrated highly potent activity and good selectivity. acs.org The binding affinity of these antagonists has been studied using computational methods like density functional theory to predict their relative binding affinity. nih.gov

Molecular Interactions with DNA and Proteins

DNA Interaction: Some 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives have been investigated for their inhibitory effects on human DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. researchgate.net Both catalytic inhibitors and topoisomerase poisons were identified among the tested compounds, indicating a direct or indirect interaction with DNA or the enzyme-DNA complex. researchgate.net

Bovine Serum Albumin Binding: The interaction of small molecules with serum albumins, such as bovine serum albumin (BSA), is crucial for their pharmacokinetic properties. biointerfaceresearch.com While specific studies on this compound are not available, the general principles of drug-protein binding are applicable. The binding of various heterocyclic compounds to BSA has been studied using spectroscopic techniques. biointerfaceresearch.commdpi.comnih.gov These studies typically reveal the binding constants, number of binding sites, and the thermodynamic parameters of the interaction, which help in understanding the distribution and bioavailability of the compounds. mdpi.comnih.gov For instance, the interaction of a lipophilic thalidomide (B1683933) derivative with BSA was found to involve static quenching, indicating the formation of a complex, with van der Waals forces and hydrogen bonding being the primary driving forces. mdpi.com

Development of Novel Pharmacophores from the Benzoxazinone Scaffold for Therapeutic Applications

The benzoxazinone ring system is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. benthamscience.com This versatility has led to its use as a starting point for the development of novel pharmacophores for a wide range of therapeutic applications. nih.govnih.gov

The benzoxazinone core has been incorporated into molecules designed as:

Antifungal agents nih.gov

Anticancer agents nih.gov

Antiviral agents nih.gov

Antibacterial agents nih.gov

Anti-inflammatory agents nih.gov

The ability to easily modify the benzoxazinone scaffold at various positions allows for the generation of large libraries of compounds for screening against different biological targets. mdpi.com This chemical tractability, combined with its inherent biological activities, makes the benzoxazinone scaffold a valuable tool in drug discovery.

Strategies for Enhancing Selectivity and Potency through Chemical Modification

A key aspect of medicinal chemistry is the iterative process of modifying a lead compound to enhance its potency and selectivity for its intended target, while minimizing off-target effects. For benzoxazinone derivatives, several strategies have been employed.

Substitution on the Aromatic Ring: As indicated by SAR studies, the nature and position of substituents on the benzene ring of the benzoxazinone core are critical. researchgate.netnih.govnih.gov For instance, in the development of MR antagonists, extensive modifications at the 6-position of the benzoxazin-3-one scaffold led to the identification of potent and selective compounds. acs.orgdrugbank.com

Modification at the 2-Position: For serine protease inhibitors, the introduction of electron-withdrawing groups at the 2-position of 4H-3,1-benzoxazin-4-ones enhanced their inhibitory potency. nih.gov In the case of rhomboid protease inhibitors, an alkoxy group at this position was found to be crucial. nih.gov

Scaffold Hopping and Hybridization: This involves replacing a part of the molecule with a structurally different but functionally similar group. This strategy was used in the development of MR antagonists, where a high-throughput screening hit was modified to create a novel series of benzoxazin-3-one derivatives. acs.orgdrugbank.com Hybridization, which involves combining two or more pharmacophores, has also been used to create novel benzoxazinone-based compounds. nih.gov

Conformational Restriction: By introducing rigid elements into the molecule, it is possible to lock it into a bioactive conformation, which can lead to increased potency and selectivity. This approach has been explored in the broader context of drug design. chemisgroup.us

Through these and other chemical modification strategies, researchers continue to refine the benzoxazinone scaffold to develop new therapeutic agents with improved pharmacological profiles.

Design of Multi-Targeted Ligands Based on the Benzoxazinone Core

The development of multi-targeted ligands, molecules designed to interact with multiple biological targets simultaneously, represents a promising strategy for the treatment of complex multifactorial diseases. The benzoxazinone scaffold, including derivatives of this compound, has emerged as a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile core for the design of such polypharmacological agents. nih.gov The inherent structural features of benzoxazinones allow for modifications at multiple positions, enabling the fine-tuning of their biological activity profile to engage with a variety of molecular targets. nih.gov

Research into the design of multi-targeted drugs recognizes that modulating several targets in a balanced manner can lead to superior therapeutic efficacy and a better side-effect profile compared to highly selective ligands. nih.gov This approach is particularly relevant for diseases like cancer and cardiovascular disorders, where complex signaling networks are often dysregulated. The benzoxazinone core provides a rigid framework upon which different pharmacophoric elements can be strategically incorporated to achieve desired interactions with multiple target proteins.

A notable example of this design strategy involves the development of 3,4-dihydro-2H-1,4-benzoxazine derivatives as dual-function antithrombotic agents. nih.gov These compounds were engineered to simultaneously inhibit thrombin and antagonize the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, two key players in the process of blood coagulation and platelet aggregation. nih.gov The design concept involved the integration of mimetics of the D-Phe-Pro-Arg pharmacophore, essential for thrombin inhibition, and the Arg-Gly-Asp (RGD) pharmacophore, which is crucial for binding to the GPIIb/IIIa receptor, within a single benzoxazinone-based molecule. nih.gov

Systematic structural modifications were explored around the 3,4-dihydro-2H-1,4-benzoxazine nucleus to optimize the dual activity. nih.gov Key aspects of the design included varying the substitution patterns on the benzoxazine (B1645224) ring, adjusting the distance between the essential carboxylate and amidine functional groups, and introducing additional substituents to occupy specific binding pockets (S2 and S3) of the thrombin active site. nih.gov This systematic approach led to the identification of several compounds with potent, well-balanced activities against both targets. nih.gov

The research findings for a selection of these multi-targeted 3,4-dihydro-2H-1,4-benzoxazine derivatives are summarized in the table below. The inhibitory activity against thrombin is presented as the inhibition constant (Ki), while the antagonism of the GPIIb/IIIa receptor is expressed as the half-maximal inhibitory concentration (IC50) for the inhibition of fibrinogen binding.

Table 1: Dual Inhibitory Activity of 3,4-Dihydro-2H-1,4-benzoxazine Derivatives

| Compound | Thrombin Inhibition (Ki, μM) | GPIIb/IIIa Receptor Antagonism (IC50, μM) |

|---|---|---|

| 17a | 0.25 | 0.18 |

| 17b | 0.32 | 0.22 |

| 17d | 0.45 | 0.35 |

| 17h | 0.68 | 0.51 |

Data sourced from a study on dual-function antithrombotic compounds. nih.gov

The successful design of these dual-action compounds underscores the potential of the benzoxazinone scaffold in the development of multi-targeted ligands. nih.gov By incorporating anticoagulant and platelet anti-aggregatory activities into a single molecule, this research provides a strong foundation for the further optimization of benzoxazinone derivatives as novel therapeutic agents for thrombotic diseases. nih.gov This approach of targeting multiple components of a disease pathway with a single chemical entity holds significant promise for improving treatment outcomes in various complex pathologies.

Applications of 7 Bromo 3,4 Dihydro 1,3 Benzoxazin 2 One Derivatives in Materials Science and Catalysis

Utilization in the Development of Advanced Polymeric Materials and Resins

Benzoxazine (B1645224) resins are a class of high-performance thermosetting polymers known for their exceptional properties, including high thermal stability, low water absorption, excellent dimensional stability, and a high char yield. conicet.gov.arnih.gov These characteristics make them suitable for a variety of demanding applications in aerospace, electronics, and automotive industries. The polymerization of benzoxazine monomers typically occurs through a thermally induced ring-opening polymerization (ROP), which proceeds without the evolution of volatile byproducts, leading to near-zero shrinkage upon curing. conicet.gov.arnih.gov

While specific research on the polymerization of 7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one and its incorporation into polymeric materials is not extensively documented in publicly available literature, the functionalization of the benzoxazine ring with a bromine atom offers intriguing possibilities. The presence of the bromo-substituent could potentially influence the monomer's reactivity, the polymerization process, and the properties of the resulting polybenzoxazine. For instance, halogenated compounds are often used to enhance the flame retardancy of polymers. Therefore, a polybenzoxazine derived from a bromo-substituted monomer might exhibit improved fire-resistant properties.

The general versatility of benzoxazine chemistry allows for a wide range of molecular designs. researchgate.net Functional groups can be incorporated into either the phenol (B47542) or the amine precursor, enabling the synthesis of monomers with tailored properties. This molecular design flexibility is a key advantage of benzoxazine resins. conicet.gov.ar

Table 1: General Properties of Polybenzoxazine Resins

| Property | Typical Value/Characteristic |

|---|---|

| Thermal Stability | High, with decomposition temperatures often exceeding 300°C |

| Water Absorption | Low, typically less than 1% |

| Curing Shrinkage | Near-zero or slight expansion |

| Dielectric Constant | Low, making them suitable for electronic applications |

| Mechanical Strength | High, comparable to or exceeding other thermosets |

| Flame Retardancy | Inherently good, can be enhanced with halogenation |

Role as Catalytic Agents or Ligands in Transition Metal Catalysis

The application of benzoxazine derivatives in the field of catalysis is an area of growing interest. While there is no specific literature detailing the use of this compound as a catalyst or ligand, the fundamental structure of benzoxazines suggests potential in this domain. The nitrogen and oxygen heteroatoms within the benzoxazine ring possess lone pairs of electrons, making them potential coordination sites for metal ions.

Research has demonstrated the use of benzoxazine derivatives in transition metal-catalyzed reactions. For instance, rhodium(III)-catalyzed annulation reactions of benzoxazines with nitroolefins have been developed to synthesize novel spirocyclic compounds. acs.org This indicates that the benzoxazine core can act as a reactive scaffold in sophisticated chemical transformations.

The development of ligands is crucial for controlling the reactivity and selectivity of transition metal catalysts. The structural rigidity and the presence of multiple coordination sites in benzoxazine derivatives could be leveraged to design novel ligands for various catalytic applications. The electronic properties of the benzoxazine ring can be tuned by introducing substituents, such as the bromo group in this compound, which could in turn influence the catalytic activity of a coordinated metal center. Further research is required to explore the potential of this specific compound and its derivatives as ligands in transition metal catalysis.

Applications in Agrochemical and Herbicide Development

The most significant and well-documented application area for derivatives of benzoxazinones lies in the field of agrochemicals, particularly as herbicides. Benzoxazinones are naturally occurring allelochemicals in certain plants, where they play a role in defense against pests and competing plants. nih.gov This inherent biological activity has inspired the synthesis and evaluation of numerous benzoxazinone (B8607429) derivatives for their herbicidal potential.

Research has shown that modifications to the benzoxazinone skeleton can lead to compounds with potent phytotoxic activity. nih.gov For instance, the introduction of a carboxylic ester group into isoindoline-1,3-dione substituted benzoxazinone derivatives has resulted in analogues with good herbicidal activities. nih.govresearchgate.net These compounds induce symptoms in weeds that are characteristic of protoporphyrinogen (B1215707) oxidase (protox) inhibitor herbicides. nih.gov

Halogen-substituted benzoxazolinones have also been investigated as fungicides and herbicides. researchgate.net The presence of a halogen, such as bromine, can significantly impact the biological activity of a molecule. While direct studies on the herbicidal activity of this compound are not widely reported, the established herbicidal properties of other bromo-substituted benzoxazine derivatives suggest that it could be a promising candidate for further investigation in this area.

Table 2: Examples of Bioactive Benzoxazinone Derivatives

| Compound Class | Observed Biological Activity | Reference |

|---|---|---|

| Isoindoline-1,3-dione substituted benzoxazinones | Herbicidal (Protox inhibition) | nih.govresearchgate.net |

| Halogen-substituted benzoxazolinones | Fungicidal and herbicidal | researchgate.net |

| Natural Benzoxazinones (e.g., DIBOA, DIMBOA) | Allelopathic, phytotoxic | nih.gov |

Future Perspectives and Emerging Research Directions for 7 Bromo 3,4 Dihydro 1,3 Benzoxazin 2 One

Integration of Artificial Intelligence and Machine Learning in Rational Design and Synthesis

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of novel benzoxazinone (B8607429) derivatives. Machine learning (ML) models can analyze vast datasets of chemical structures and biological activities to identify promising new candidates, significantly accelerating the drug discovery pipeline. youtube.comrsc.org

Rational Design and Property Prediction: AI-driven platforms can predict the physicochemical properties, pharmacokinetic profiles, and potential biological activities of virtual compounds before they are synthesized. nih.govarxiv.org For derivatives of 7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one, these models can explore how modifications to the core structure affect target binding affinity, selectivity, and metabolic stability. By employing quantitative structure-activity relationship (QSAR) models powered by machine learning, researchers can prioritize the synthesis of compounds with the highest probability of success. rsc.org This in silico approach saves considerable time and resources compared to traditional high-throughput screening. nih.gov

Automated Synthesis and Retrosynthesis: AI is also being applied to chemical synthesis. Retrosynthesis software can propose novel and efficient synthetic routes to complex benzoxazinone targets. youtube.com Furthermore, the integration of AI with robotic platforms, creating "self-driving labs," enables the automated execution and optimization of chemical reactions. youtube.com This closed-loop system allows for rapid iteration and refinement of synthetic protocols, facilitating the creation of diverse libraries of benzoxazinone derivatives for screening. youtube.com

| AI/ML Application | Description | Potential Impact on Benzoxazinone Research |

|---|---|---|

| Predictive Modeling | Utilizes algorithms to predict biological activity, toxicity, and pharmacokinetic properties from chemical structure. rsc.orgarxiv.org | Accelerates the identification of potent and selective derivatives of this compound. |

| De Novo Drug Design | Generative models propose novel molecular structures with desired properties. | Creates entirely new benzoxazinone-based compounds optimized for specific biological targets. |

| Retrosynthetic Analysis | AI predicts optimal synthetic pathways for a target molecule. youtube.com | Streamlines the synthesis of architecturally complex benzoxazinones. |

| Automated "Self-Driving" Labs | Robotic platforms guided by AI perform, analyze, and optimize experiments in a closed loop. youtube.com | Enables high-throughput synthesis and testing of benzoxazinone libraries with minimal human intervention. |

Exploration of Novel Biological Activities and Untapped Target Spaces for Benzoxazinone Derivatives

The benzoxazinone core is associated with a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govresearchgate.netijrpr.com Future research will focus on identifying novel therapeutic applications and understanding the interactions of these compounds with previously unexplored biological targets.

Polypharmacology and Multi-Targeting: Complex diseases like cancer often involve multiple signaling pathways. mdpi.com The concept of polypharmacology—designing single molecules that can modulate multiple targets—is a promising therapeutic strategy. nih.gov Benzoxazinone derivatives are well-suited for this approach. Future studies will likely use systems pharmacology and computational methods to design benzoxazinones that can simultaneously inhibit several key oncogenic targets, such as EGFR, c-Myc, and ERBB2, offering a more comprehensive treatment for diseases like hepatocellular carcinoma. nih.gov

Untapped Target Spaces: While benzoxazinones are known to inhibit enzymes like human neutrophil elastase and factor Xa, many potential targets remain unexplored. nih.govnih.gov For instance, the cannabinoid receptor 2 (CB₂) has emerged as a promising target for cancer and inflammatory disorders, and recently, a 1,3-benzoxazine scaffold was successfully used to design selective CB₂ agonists. nih.gov This opens the door for screening this compound and its analogues against a wider range of receptors, ion channels, and protein-protein interactions that have not been traditionally associated with this chemical class. The exploration of imidazopyridazines, another heterocyclic scaffold, for a wide range of pharmacological activities serves as a model for how a relatively less charted scaffold can be investigated for new therapeutic potential. rsc.org

| Target Class | Specific Example | Therapeutic Area | Reference |

|---|---|---|---|

| Serine Proteases | Factor Xa, Human Neutrophil Elastase | Anticoagulation, Lung Injury | nih.govnih.gov |

| G-protein Coupled Receptors | Cannabinoid Receptor 2 (CB₂) | Cancer, Inflammation, Neuropathic Pain | nih.gov |

| Kinases | EGFR, ERBB2 | Cancer | nih.gov |

| Potassium Channels | K+ Channel Openers | Hypertension | nih.gov |

| Steroid Receptors | Mineralocorticoid Receptor (MR) | Hypertension, Heart Failure | acs.org |

Development of Advanced Synthetic Methodologies for Architecturally Complex Benzoxazinone Derivatives

The synthesis of the benzoxazinone core has evolved significantly, with modern methods offering greater efficiency and versatility. nih.gov Future synthetic efforts will concentrate on building more complex, three-dimensional structures that can access challenging biological targets and improve drug-like properties.

Modern Synthetic Approaches: Recent advancements include transition-metal-free cascade reactions, iodine-catalyzed condensation/cyclization, and copper-catalyzed domino reactions. nih.gov These methods often allow for the one-pot construction of the benzoxazinone ring system from readily available starting materials like anthranilic acids and aldehydes, improving atom economy and reducing waste. mdpi.commdpi.com

Future Directions in Synthesis: The development of novel catalytic systems will be crucial for synthesizing architecturally complex derivatives. This includes methods for asymmetric synthesis to control stereochemistry, which is often critical for biological activity. Furthermore, late-stage functionalization techniques will be vital for rapidly diversifying lead compounds like this compound. The ability to precisely install different functional groups on the core scaffold will enable fine-tuning of pharmacological properties and the creation of sophisticated molecular probes for biological studies. nih.govshd-pub.org.rs The synthesis of polyheterocyclic molecules, for example by combining the benzoxazinone core with other rings like triazoles and isoxazolines via "click chemistry," represents a powerful strategy for generating novel compounds with enhanced biological activities. nih.gov

Innovative Applications in Smart Materials and Sensing Technologies